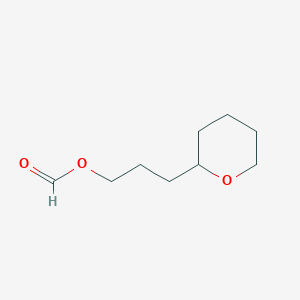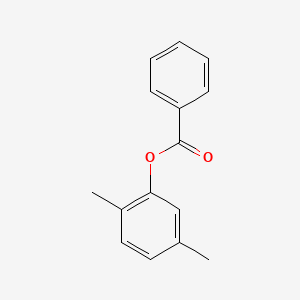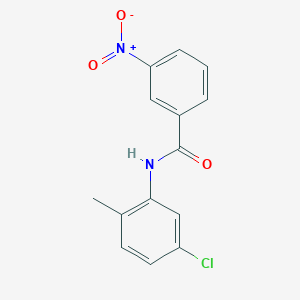![molecular formula C9H8O2 B11939774 Bicyclo[3.3.1]nona-3,7-diene-2,6-dione CAS No. 133960-97-1](/img/structure/B11939774.png)
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione is an organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.1586 g/mol . This compound is characterized by its bicyclic structure, which includes two double bonds and two ketone groups. It is a member of the bicyclo[3.3.1]nonane family, which is known for its unique structural properties and reactivity.
Vorbereitungsmethoden
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione can be synthesized through various methods. One common synthetic route involves the bromination of the dienol acetate of bicyclo[3.3.1]nonane-2,6-dione using N-bromosuccinimide, followed by hydrolysis of the intermediate bromo-enol acetate . Another method involves the use of (Z,Z)-cis-3,7-dibromocyclo-octa-1,5-diene as a precursor . These methods typically require specific reaction conditions, such as controlled temperatures and the use of specific solvents.
Analyse Chemischer Reaktionen
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione undergoes various chemical reactions, including photochemical rearrangements and reactions with nitroform. For instance, it can rearrange photochemically to form triasteranedione by successive 1,2-acyl shifts or to a dihydrocoumarin by a 1,5-acyl shift . When reacted with nitroform in boiling methanol, it forms 2,6-dimethoxy-4,8-bis(trinitromethyl)-bicyclo[3.3.1]nona-2,6-diene . These reactions often involve specific reagents and conditions, such as the use of methanol or tert-butyl alcohol as solvents.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione has several applications in scientific research. It is used in the study of photochemical rearrangements and the synthesis of complex organic molecules . Its unique structure makes it a valuable compound for investigating reaction mechanisms and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of bicyclo[3.3.1]nona-3,7-diene-2,6-dione involves its ability to undergo photochemical rearrangements and other chemical transformations. These reactions are often driven by the compound’s unique bicyclic structure, which allows for various acyl shifts and rearrangements . The molecular targets and pathways involved in these reactions are typically related to the compound’s ability to form stable intermediates and transition states during the reaction process.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione can be compared to other similar compounds, such as bicyclo[3.2.1]octane-6,7-dione and bicyclo[4.3.1]deca-2,4-diene . These compounds share similar bicyclic structures but differ in the number and position of double bonds and functional groups. The unique reactivity and structural properties of this compound make it distinct from these related compounds, providing unique opportunities for research and application in various fields.
Eigenschaften
CAS-Nummer |
133960-97-1 |
|---|---|
Molekularformel |
C9H8O2 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
bicyclo[3.3.1]nona-3,7-diene-2,6-dione |
InChI |
InChI=1S/C9H8O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h1-4,6-7H,5H2 |
InChI-Schlüssel |
FEKKORHLKPVNDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC(=O)C1C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)




![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)



![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11939740.png)



